molecular formula C9H15NO2 B15054722 2-Cyclopropylpiperidine-2-carboxylic acid

2-Cyclopropylpiperidine-2-carboxylic acid

Cat. No.: B15054722
M. Wt: 169.22 g/mol
InChI Key: DAECXAVCZKBOBQ-UHFFFAOYSA-N
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Description

2-Cyclopropylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropylamine derivative, the compound can be synthesized through a series of steps including cyclization and subsequent carboxylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acid chloride, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopropylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    Pipecolic acid (Piperidine-2-carboxylic acid): A structurally similar compound with a piperidine ring and a carboxylic acid group.

    Proline: An amino acid with a similar cyclic structure but with different functional groups.

Uniqueness: 2-Cyclopropylpiperidine-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-cyclopropylpiperidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)9(7-3-4-7)5-1-2-6-10-9/h7,10H,1-6H2,(H,11,12)

InChI Key

DAECXAVCZKBOBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)(C2CC2)C(=O)O

Origin of Product

United States

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